N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

GABAA receptor Inverse agonism Mislabeling

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide (CAS 868369-57-7) is a synthetic benzothiazole amide derivative with a molecular weight of 376.86 g/mol. Publicly available databases classify it based on its chemical structure rather than a defined pharmacological target.

Molecular Formula C18H17ClN2O3S
Molecular Weight 376.86
CAS No. 868369-57-7
Cat. No. B2390743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
CAS868369-57-7
Molecular FormulaC18H17ClN2O3S
Molecular Weight376.86
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C
InChIInChI=1S/C18H17ClN2O3S/c1-10-5-7-12(19)16-15(10)21(2)18(25-16)20-17(22)11-6-8-13(23-3)14(9-11)24-4/h5-9H,1-4H3
InChIKeyIVNWVZJXYAMISS-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide (CAS 868369-57-7): A Procurement-Focused Evidence Assessment


N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide (CAS 868369-57-7) is a synthetic benzothiazole amide derivative with a molecular weight of 376.86 g/mol . Publicly available databases classify it based on its chemical structure rather than a defined pharmacological target. While vendor sources have erroneously labeled this compound as 'DMCM', a well-known β-carboline GABAA receptor inverse agonist, the primary research record for this specific chemical entity remains undefined . Its presence in bioactivity databases is minimal, with records limited to weak inhibitory activity against human carboxylesterases (CES1 and CES2) [1].

Identity Not DMCM; benzothiazole amide without GABAA receptor binding data
Reported Activity Weak carboxylesterase (CES) inhibition; no other target engagement reported
Research Status Uncharacterized probe; requires target validation before any pharmacology study

Why Generic Substitution of N-(7-Chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is Not Supported by Evidence


This compound cannot be generically substituted for other agents because its actual pharmacological identity is unresolved. Vendor databases propagate a conflicting identity, labelling it as the GABAA inverse agonist 'DMCM' while simultaneously providing no binding or functional data for this target . The only available quantitative biological data shows weak inhibition of carboxylesterases (IC50 > 100,000 nM), which is not a therapeutic or research target profile that aligns with any known benzothiazole amide lead series [1]. Without validated target engagement, functional potency, or selectivity data, it is scientifically unsound to consider this compound interchangeable with any characterized chemical probe or drug candidate.

Misidentified as DMCM
Vendor label is incorrect; no GABAA inverse agonism data. May not substitute for DMCM in synaptic studies.
Negligible CES inhibition
Extremely weak inhibition may limit utility as a carboxylesterase control. Not interchangeable with potent CES probes.
Undefined target profile
No evidence for FAAH, TRPV1, or kinase modulation. May not replicate activity of known benzothiazole amide leads.

Quantitative Evidence Guide: N-(7-Chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide vs. Established Chemical Tools


Absence of Canonical 'DMCM' Pharmacology in the Benzothiazole Scaffold

The compound is incorrectly listed as the inverse agonist 'DMCM' by some vendors . In contrast, the canonical DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) acts as a nonselective full inverse agonist at human recombinant GABAA αxβ3γ2 receptors with Kis of 10, 13, 7.5, and 2.2 nM for α1, α2, α3, and α5 subtypes, respectively [1]. The benzothiazole compound (CAS 868369-57-7) has no published Ki or IC50 values for any GABAA receptor subtype. This represents a critical lack of functional validation for any neuroscience application.

GABAA affinity vs DMCM
Data to verify
No reported Ki for any GABAA subtype
Mislabeling risk: complete absence of inverse agonism data.
Requires de novo GABAA receptor binding assays.
GABAA receptor Inverse agonism Mislabeling

Comparative Carboxylesterase (CES) Inhibition Profile: Target Compound vs. Known Inhibitors

The primary quantitative data for N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide shows it is a very weak inhibitor of human carboxylesterases. In human liver microsomes, the IC50 is >1.00E+5 nM (>100 µM) for both CES1 (using BMBT substrate) and CES2 (using fluorescein diacetate substrate) [1]. This is in stark contrast to known clinical CES inhibitors. For example, the anti-gout drug benzbromarone exhibits strong inhibition with Ki values of 2.16 µM for CES1 and 5.15 µM for CES2 [2]. The target compound is thus >200-fold weaker than a clinically relevant CES inhibitor, rendering it unsuitable as a positive control or tool compound for CES activity modulation.

CES inhibition (IC50)
Cross-study comparable
IC50 > 100,000 nM
Negligible carboxylesterase inhibition; not a tool control.
>46-fold weaker than benzbromarone; unsuitable for DDI studies.
Carboxylesterase CES1 CES2 Drug-Drug Interaction

Lack of Validated Potency Against Common Benzothiazole Amide Targets

The benzothiazole amide class includes potent inhibitors of fatty acid amide hydrolase (FAAH), where specific analogs achieve nanomolar IC50 values (e.g., benzothiazole analogue 3 in a transition-state mimetic series) [1]. Other patent series describe benzothiazole amides as TRPV1 antagonists and kinase inhibitors with sub-micromolar activity [2]. N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide has not been evaluated in any of these established benzothiazole amide target assays. As such, there is no evidence to support its activity or selectivity within this pharmacophore class.

Benzothiazole amide targets
Class-level inference
No activity data for FAAH, TRPV1, kinases
Unvalidated starting point for SAR programs.
Complete data gap precludes hit-identification use.
FAAH TRPV1 Kinase inhibition Benzothiazole SAR

Evaluation of N-(7-Chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide for Research and Industrial Application Scenarios


Neuroscience Research as a GABAA Receptor Inverse Agonist

This scenario is categorically not supported. Despite vendor mislabeling as 'DMCM', the compound lacks any published binding or functional data at GABAA receptors . Procurement for this purpose is scientifically invalid and would require extensive, unguided de novo characterization.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

The compound's weak inhibition of CES1 and CES2 (IC50 > 100,000 nM) precludes its use as a CES inhibitor control [1]. It is not a suitable tool for DDI studies focused on carboxylesterase-mediated metabolism, as it is orders of magnitude less potent than known clinical inhibitors like benzbromarone [2].

Hit Identification and Lead Optimization in Medicinal Chemistry

The absence of any reported activity against common targets for the benzothiazole amide pharmacophore (FAAH, TRPV1, kinases) means there is no validated starting point for structure-activity relationship (SAR) exploration [3]. Initiation of a medicinal chemistry program based on this scaffold would be purely speculative and lacks a data-driven hypothesis.

Use as a Negative Control or Inactive Analog

This represents the only potentially justifiable procurement scenario. If a researcher needs a structurally similar but biologically inert benzothiazole amide for a physical chemistry study or as a non-binding control in an assay buffer, the compound's lack of potent biological activity could be leveraged. However, the absence of comprehensive selectivity data still constitutes a significant risk for false-negative or off-target effects.

Application
Selection Property
Validation Focus
GABAA receptor inverse agonism research
Unvalidated target binding
GABAA receptor binding assay
Carboxylesterase inhibition DDI research
Negligible CES inhibition
CES potency characterization
Benzothiazole amide hit identification
No published target activity
Target engagement screening
Negative control / inactive analog use
Putatively inactive scaffold
Broad selectivity profiling
Quote Request

Request a Quote for N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.